molecular formula C12H18ClN B1286861 3-Benzylpiperidine hydrochloride CAS No. 193204-22-7

3-Benzylpiperidine hydrochloride

Cat. No.: B1286861
CAS No.: 193204-22-7
M. Wt: 211.73 g/mol
InChI Key: FGNRGDZYDGAZBE-UHFFFAOYSA-N
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Description

3-Benzylpiperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chromatography-Free Stereoselective Synthesis : A study by Sivak et al. (2016) describes a chromatography-free method for synthesizing (R)-3-benzylpiperidine hydrochloride. This process involves aza-Michael addition reactions and is significant for the gram-scale synthesis of this compound (Sivak, Berkeš, Kožíšek, & Kolarovič, 2016).

Biological and Pharmaceutical Research

  • Potential in Neurotransmitter Reuptake Inhibition : Paudel et al. (2016) report on compounds including 3-benzylpiperidine with significant reuptake inhibition activities for neurotransmitters like serotonin and norepinephrine. This research suggests potential therapeutic use for neuropsychiatric and neurodegenerative disorders (Paudel, Acharya, Kim, & Cheon, 2016).

  • Anti-Inflammatory Properties : A study conducted by Jayashree et al. (2017) evaluated the anti-inflammatory potential of 4-Benzylpiperidine, indicating its effectiveness in inhibiting inflammation through membrane stabilization methods (Jayashree, Karthick, Thenmozhi, & Sangeetha, 2017).

Chemical Complex Formation and Analysis

  • Charge Transfer Complex Formation : Mostafa et al. (2013) studied the reactions of 4-benzylpiperidine with various electron acceptors, forming charge-transfer complexes. This research is relevant to understanding the electron donor properties of 4-benzylpiperidine (Mostafa, El-Ghossein, Cieslinski, & Bazzi, 2013).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3-Benzylpiperidine hydrochloride . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidine derivatives, including 3-Benzylpiperidine hydrochloride, are important in drug design. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

3-benzylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRGDZYDGAZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583263
Record name 3-Benzylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193204-22-7
Record name 3-Benzylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-benzylpyridine (10 g, 59.8 mmol) in methanol (150 mL) were added PtO2(350 mg) and HCl conc. (5 mL). This heterogeneous solution was hydrogenated in a Parr hydrogenator at 20-25psi at 25° C. and for 24 hrs then filtered through a celite pad and concentrated in vacuum. The crude compound was purified by crystallization from acetone/diethyl ether to give a white solid (8.5 g, 68%). 1H-NMR (DMSO): 1.05-1.2 (m, 1H); 1.5-1.75 (m, 3H); 1.87-2.05 (m, 1H); 2.4-2.55 (m, 3H); 2.57-2.75 (m, 1H); 2.982 (d, J=11.7, 1H); 3.97 (d, J=12.0, 1H); 7.136 (d, J=7.0, 2H); 7.184 (d, J=7.0, 1H), 7.296 (t, J=7.2, 2H); 8.89 (bs, 1H); 9.15 (bs, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One
Name
Yield
68%

Synthesis routes and methods II

Procedure details

To a solution of 1-(t-butoxycarbonyl)-3-benzylpiperidine (400 mg, 1.45 mmol) in methanol (5 mL) was added hydrogen chloride in dioxane (4M, 15 mL). The resulting yellow solution was stirred for 1 hr, at which time the reaction was concentrated in vacuo to provide 3-benzylpiperidine hydrochloride (308 mg, 100%) as an amorphous solid. 1H NMR (300 MHz, CD3OD), δ: 7.27 (m, 2H,), 7.19 (m, 3H), 3.29 (br. d, 1H, J=12 Hz), 3.20 (br. d, 1H, J=12 Hz), 2.87 (br. t, 1H, J=12 Hz), 2.67 (m, 1H), 2.60 (d, 2H, J=7 Hz), 2.08 (m, 1H) 1.70-1.87 (m, 3H), 1.26 (m, 1H). MS (CI), m+/z: (M+H)+=176.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylpiperidine hydrochloride
Reactant of Route 2
3-Benzylpiperidine hydrochloride
Reactant of Route 3
3-Benzylpiperidine hydrochloride
Reactant of Route 4
3-Benzylpiperidine hydrochloride
Reactant of Route 5
3-Benzylpiperidine hydrochloride
Reactant of Route 6
3-Benzylpiperidine hydrochloride

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